molecular formula C12H20Cl2N2O B6187178 [4-(phenylamino)piperidin-4-yl]methanol dihydrochloride CAS No. 2639456-46-3

[4-(phenylamino)piperidin-4-yl]methanol dihydrochloride

Cat. No. B6187178
CAS RN: 2639456-46-3
M. Wt: 279.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(phenylamino)piperidin-4-yl]methanol” is a compound with the CAS Number: 113231-29-1 . It has a molecular weight of 206.29 . The compound is typically stored at room temperature and is available in powder form . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .


Molecular Structure Analysis

The IUPAC name of the compound is (4-anilino-4-piperidinyl)methanol . The InChI code is 1S/C12H18N2O/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 .


Physical And Chemical Properties Analysis

“[4-(phenylamino)piperidin-4-yl]methanol” has a molecular weight of 206.29 . It is typically stored at room temperature and is available in powder form . The compound’s InChI code is 1S/C12H18N2O/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 .

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [4-(phenylamino)piperidin-4-yl]methanol dihydrochloride involves the reaction of piperidine with benzyl cyanide to form 4-phenylpiperidine-4-carbonitrile, which is then reduced to 4-(phenylamino)piperidine. The resulting compound is then reacted with formaldehyde to form [4-(phenylamino)piperidin-4-yl]methanol, which is then converted to the dihydrochloride salt form.", "Starting Materials": [ "Piperidine", "Benzyl cyanide", "Sodium borohydride", "4-(phenylamino)piperidine", "Formaldehyde", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with benzyl cyanide in the presence of sodium borohydride to form 4-phenylpiperidine-4-carbonitrile.", "Step 2: 4-phenylpiperidine-4-carbonitrile is reduced with sodium borohydride to form 4-(phenylamino)piperidine.", "Step 3: 4-(phenylamino)piperidine is reacted with formaldehyde in the presence of hydrochloric acid to form [4-(phenylamino)piperidin-4-yl]methanol.", "Step 4: [4-(phenylamino)piperidin-4-yl]methanol is converted to the dihydrochloride salt form by reacting it with hydrochloric acid." ] }

CAS RN

2639456-46-3

Molecular Formula

C12H20Cl2N2O

Molecular Weight

279.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.